molecular formula C7H7N3O5S B8670393 N-Acetyl 5-nitro-3-pyridinesulfonamide CAS No. 62009-08-9

N-Acetyl 5-nitro-3-pyridinesulfonamide

Cat. No. B8670393
Key on ui cas rn: 62009-08-9
M. Wt: 245.22 g/mol
InChI Key: QDSMFABEFWVXAF-UHFFFAOYSA-N
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Patent
US04094982

Procedure details

A mixture of 0.5g. of 5-nitro- 3-pyridinesulfonamide, 2 ml. of acetic anhydride and 2 drops of conc. sulfuric acid was stirred at 90° C. for 1 hour. The solvent was then distilled off from the reaction mixture and the crystalline residue was recrystallized from ethanol to give 0.36g. of the desired product. m.p. 176° - 178° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:7]=[N:8][CH:9]=1)([O-:3])=[O:2].[C:14](OC(=O)C)(=[O:16])[CH3:15]>S(=O)(=O)(O)O>[C:14]([NH:13][S:10]([C:6]1[CH:7]=[N:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)(=[O:11])=[O:12])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=NC1)S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.5g
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the crystalline residue was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give 0.36g

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NS(=O)(=O)C=1C=NC=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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